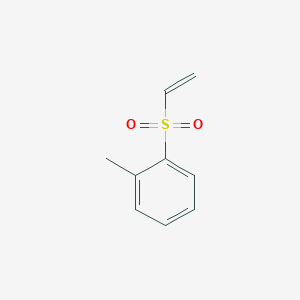

1-Ethenylsulfonyl-2-methylbenzene

Description

1-Ethenylsulfonyl-2-methylbenzene is a substituted benzene derivative featuring a methyl group at the ortho-position (C2) and an ethenylsulfonyl (-SO₂-CH=CH₂) group at the para-position (C1). The sulfonyl moiety is strongly electron-withdrawing, influencing the compound’s electronic properties and reactivity.

Properties

Molecular Formula |

C9H10O2S |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

1-ethenylsulfonyl-2-methylbenzene |

InChI |

InChI=1S/C9H10O2S/c1-3-12(10,11)9-7-5-4-6-8(9)2/h3-7H,1H2,2H3 |

InChI Key |

AKASKBOZOXUFST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Ethenylsulfonyl-2-methylbenzene with structurally related aromatic compounds, focusing on substituents, molecular properties, and reactivity.

Key Observations from Comparisons

Electronic Effects :

- Sulfonyl groups (e.g., in this compound and 1-Ethoxy-2-(methylsulfonyl)benzene) deactivate the aromatic ring, favoring meta-directed electrophilic substitution. Ethyl or ethoxy groups, conversely, activate the ring for ortho/para substitution .

- Phenylethynyl (in Benzene,[(2-phenylethynyl)sulfonyl]-) introduces steric bulk and extended conjugation, enhancing stability in π-stacked systems .

Reactivity :

- Ethenylsulfonyl and ethynyl groups (C≡C) enable click chemistry or polymerization, whereas ethyl or methoxy groups favor simpler alkylation/oxidation pathways .

- Sulfonates (e.g., 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate, ) are often used as leaving groups in nucleophilic substitutions, contrasting with sulfonyl groups’ role in stabilizing intermediates .

Applications :

- Ethylbenzene’s industrial use contrasts with specialized roles of sulfonyl/ethynyl derivatives (e.g., pharmaceuticals, organic electronics) .

- 1-Ethynyl-2-methoxybenzene’s ethynyl group is pivotal in acetylene-based coupling reactions, a feature absent in ethyl- or sulfonyl-substituted analogs .

Toxicity and Handling

Ethylbenzene, in contrast, is a volatile organic compound with established respiratory hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.